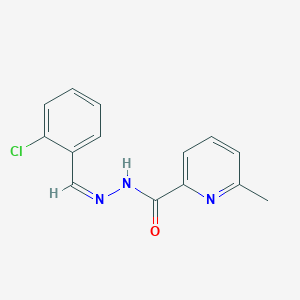
N'-(2-chlorobenzylidene)-6-methyl-2-pyridinecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(2-chlorobenzylidene)-6-methyl-2-pyridinecarbohydrazide, also known as CMH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CMH belongs to the class of hydrazide compounds, which are known for their diverse pharmacological activities.
Scientific Research Applications
N'-(2-chlorobenzylidene)-6-methyl-2-pyridinecarbohydrazide has shown promising results in various scientific research applications, including anticancer, antiviral, and antimicrobial activities. Several studies have reported that N'-(2-chlorobenzylidene)-6-methyl-2-pyridinecarbohydrazide exhibits potent cytotoxic effects against different cancer cell lines, including breast, lung, and colon cancer cells. N'-(2-chlorobenzylidene)-6-methyl-2-pyridinecarbohydrazide has also been shown to inhibit the growth of various viruses, including herpes simplex virus, human immunodeficiency virus, and influenza virus. Furthermore, N'-(2-chlorobenzylidene)-6-methyl-2-pyridinecarbohydrazide has demonstrated significant antibacterial and antifungal activities against various pathogens.
Mechanism of Action
The mechanism of action of N'-(2-chlorobenzylidene)-6-methyl-2-pyridinecarbohydrazide is not fully understood, but it is believed to involve the inhibition of various cellular processes such as DNA synthesis, protein synthesis, and cell division. N'-(2-chlorobenzylidene)-6-methyl-2-pyridinecarbohydrazide has also been shown to induce apoptosis, which is a programmed cell death process that plays a crucial role in cancer treatment.
Biochemical and Physiological Effects:
N'-(2-chlorobenzylidene)-6-methyl-2-pyridinecarbohydrazide has been shown to affect various biochemical and physiological processes, including oxidative stress, inflammation, and immune response. Several studies have reported that N'-(2-chlorobenzylidene)-6-methyl-2-pyridinecarbohydrazide can reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. N'-(2-chlorobenzylidene)-6-methyl-2-pyridinecarbohydrazide has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. Furthermore, N'-(2-chlorobenzylidene)-6-methyl-2-pyridinecarbohydrazide has been reported to enhance the immune response by increasing the production of cytokines and activating immune cells such as macrophages and natural killer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of N'-(2-chlorobenzylidene)-6-methyl-2-pyridinecarbohydrazide is its broad spectrum of pharmacological activities, which makes it a promising candidate for the development of new drugs. Furthermore, N'-(2-chlorobenzylidene)-6-methyl-2-pyridinecarbohydrazide has been shown to exhibit low toxicity and high selectivity towards cancer cells, which is a desirable property for anticancer drugs. However, one of the limitations of N'-(2-chlorobenzylidene)-6-methyl-2-pyridinecarbohydrazide is its poor solubility in water, which can limit its bioavailability and therapeutic efficacy.
Future Directions
There are several future directions for the scientific research of N'-(2-chlorobenzylidene)-6-methyl-2-pyridinecarbohydrazide. One possible direction is the development of N'-(2-chlorobenzylidene)-6-methyl-2-pyridinecarbohydrazide-based drugs for the treatment of cancer and viral infections. Another direction is the investigation of the mechanism of action of N'-(2-chlorobenzylidene)-6-methyl-2-pyridinecarbohydrazide and the identification of its molecular targets. Furthermore, the optimization of the synthesis method of N'-(2-chlorobenzylidene)-6-methyl-2-pyridinecarbohydrazide and the improvement of its pharmacokinetic properties are also important areas of future research.
Synthesis Methods
The synthesis of N'-(2-chlorobenzylidene)-6-methyl-2-pyridinecarbohydrazide involves the reaction between 2-chlorobenzaldehyde and 6-methyl-2-pyridinecarbohydrazide in the presence of a catalyst and solvent. The resulting product is purified through recrystallization and characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry.
properties
Product Name |
N'-(2-chlorobenzylidene)-6-methyl-2-pyridinecarbohydrazide |
|---|---|
Molecular Formula |
C14H12ClN3O |
Molecular Weight |
273.72 g/mol |
IUPAC Name |
N-[(Z)-(2-chlorophenyl)methylideneamino]-6-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C14H12ClN3O/c1-10-5-4-8-13(17-10)14(19)18-16-9-11-6-2-3-7-12(11)15/h2-9H,1H3,(H,18,19)/b16-9- |
InChI Key |
XFSXWEBAUUGOQF-SXGWCWSVSA-N |
Isomeric SMILES |
CC1=NC(=CC=C1)C(=O)N/N=C\C2=CC=CC=C2Cl |
SMILES |
CC1=CC=CC(=N1)C(=O)NN=CC2=CC=CC=C2Cl |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NN=CC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5E)-5-[(2,4-dichlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one](/img/structure/B273836.png)
![3-[(4-bromobenzoyl)hydrazono]-N-(2-pyridinyl)butanamide](/img/structure/B273838.png)
![N-(4-iodophenyl)-3-[(4-methoxybenzoyl)hydrazono]butanamide](/img/structure/B273839.png)
![N-(4-iodophenyl)-3-[(3-pyridinylcarbonyl)hydrazono]butanamide](/img/structure/B273841.png)
![3-allyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-{[4-(2-phenylvinyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B273842.png)
![3-ethyl-2-[(4-methoxyphenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273844.png)
![2-[(4-chlorophenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B273845.png)
![2-[(4-bromophenyl)imino]-3-butyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273847.png)
![3-allyl-2-[(4-bromophenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273849.png)


![3-benzyl-5-[2-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B273855.png)
![5-[2-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)ethylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B273856.png)